N-(2-benzoyl-4-chlorophenyl)-4-((4-chlorophenyl)thio)butanamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-(4-chlorophenyl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO2S/c24-17-8-11-19(12-9-17)29-14-4-7-22(27)26-21-13-10-18(25)15-20(21)23(28)16-5-2-1-3-6-16/h1-3,5-6,8-13,15H,4,7,14H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOMRNVASVSAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCCSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-((4-chlorophenyl)thio)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-benzoyl-4-chloroaniline and 4-chlorothiophenol.
Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and amide bond formation, to produce an intermediate compound.
Final Product: The intermediate is then subjected to further reactions, such as thiolation and purification, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-4-((4-chlorophenyl)thio)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-4-((4-chlorophenyl)thio)butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-((4-chlorophenyl)thio)butanamide involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural uniqueness lies in its dual chlorophenyl substituents and thioether linkage. Below is a comparison with key analogs:
Heterocyclic Thioacetamides (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide)
- Key Differences: The target compound lacks the pyridine core and styryl substituents present in the analog. The benzoyl group in the target compound may enhance lipophilicity compared to the cyano-styryl-pyridine system.
- Similarities :
CTPS1 Inhibitors (e.g., N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide)
- Key Differences: The analog includes a pyrimidine-sulfonamido group and a chloropyridine ring, which are absent in the target compound.
- Similarities :
Sulfanone Derivatives (e.g., (4-(4-chlorophenyl)butan-2-yl)(imino)(4-phenylthiazol-2-yl)-16-sulfanone)
- Key Differences: The sulfanone analog incorporates a thiazole-imino system, whereas the target compound uses a benzoyl group. The thioether in the target compound contrasts with the sulfanone (sulfone) group, affecting electronic properties and stability.
- Similarities :
Insecticidal Activity
Pyridine-thioacetamide analogs (e.g., ) exhibit >90% mortality against cowpea aphids at 100 ppm, surpassing commercial insecticides like acetamiprid . The target compound’s benzoyl group may enhance membrane permeability, but its lack of a pyridine core could reduce efficacy in aphid control.
Pharmaceutical Potential
Butanamide derivatives with sulfonamido groups (e.g., ) inhibit human CTPS1, a target in cancer therapy. The target compound’s thioether group may confer distinct pharmacokinetics (e.g., metabolic stability) but likely lacks CTPS1 affinity due to the absence of sulfonamido and pyrimidine motifs .
Q & A
Basic Research Questions
Q. What experimental parameters are critical for optimizing the synthesis of N-(2-benzoyl-4-chlorophenyl)-4-((4-chlorophenyl)thio)butanamide?
- Methodology : Synthesis optimization requires precise control of reaction conditions, including:
- Stoichiometry : Balanced molar ratios of intermediates (e.g., 4-chlorophenylthiol and benzoyl chloride derivatives) to avoid side reactions .
- Catalysts : Use of acid catalysts (e.g., conc. HCl) to accelerate amide bond formation, as seen in analogous thiourea-mediated reactions .
- Temperature : Reflux conditions (e.g., 80–100°C) to ensure complete cyclization or coupling, with cooling for recrystallization .
- Purity validation : Post-synthesis purification via column chromatography or recrystallization (DMF/ethanol systems) followed by HPLC analysis .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity, with attention to deshielded protons near electron-withdrawing groups (e.g., benzoyl, chlorophenyl) .
- X-ray crystallography : Use SHELXL for refinement, emphasizing validation metrics (R-factor < 0.05, high-resolution data < 1.0 Å) to resolve ambiguities in stereochemistry .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragment patterns .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodology :
- In vitro screening : Use cell-based assays (e.g., MTT for cytotoxicity) against cancer lines (e.g., glioblastoma) with dose-response curves (IC₅₀ determination) .
- Target identification : Molecular docking studies against proteins like histone methyltransferases or kinases, guided by structural analogs with known bioactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported solubility or bioactivity data across studies?
- Methodology :
- Solubility analysis : Compare polarity profiles using logP calculations (e.g., ChemDraw) and experimental solubility in DMSO/PBS. Discrepancies may arise from crystallinity differences; address via polymorph screening .
- Bioactivity validation : Replicate assays under standardized conditions (e.g., ATP levels in viability assays) and use orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
Q. How can SHELX-derived crystallographic data be leveraged to interpret electronic effects in the compound’s structure?
- Methodology :
- Electron density maps : Analyze bond lengths (e.g., C=O vs. C-S) to assess resonance effects. For example, shortened C-S bonds may indicate conjugation with the benzoyl group .
- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., Cl···H contacts) to explain packing efficiency and stability .
Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
